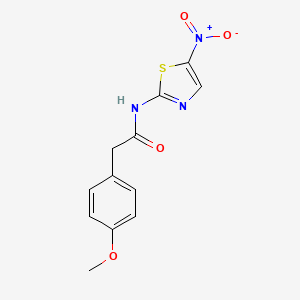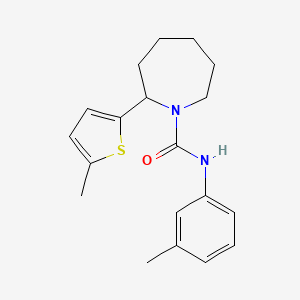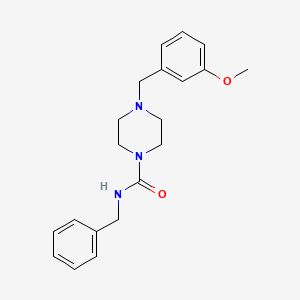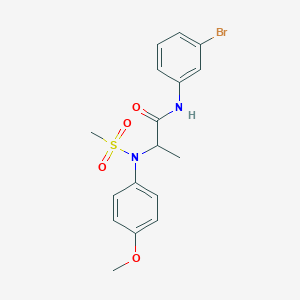![molecular formula C20H14ClFN2O2S B5145181 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide CAS No. 6401-86-1](/img/structure/B5145181.png)
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CCG-1423 was first discovered as a compound that inhibited the activity of Rho GTPases, which are key regulators of the cytoskeleton and cell migration. Since then, it has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
作用机制
CCG-1423 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). This prevents the exchange of GDP for GTP, which is necessary for Rho GTPases to become activated and regulate cytoskeletal dynamics and cell migration.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, migration, and invasion; anti-inflammatory effects; reduction in smooth muscle cell proliferation; and neuroprotective effects.
实验室实验的优点和局限性
One advantage of CCG-1423 is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of CCG-1423 is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on CCG-1423. One area of interest is the development of more potent analogs of CCG-1423 that can be used in clinical settings. Another area of interest is the investigation of the potential of CCG-1423 as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of CCG-1423 on Rho GTPases and other cellular processes.
合成方法
The synthesis of CCG-1423 involves a multi-step process that starts with the reaction of 4-chlorophenol with 4-nitrophenyl chlorothionoformate to form 4-(4-chlorophenoxy)phenyl thionocarbonate. This intermediate is then reacted with 2-fluorobenzoyl chloride to form CCG-1423.
科学研究应用
CCG-1423 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit cancer cell proliferation, migration, and invasion by targeting Rho GTPases. In addition, CCG-1423 has been shown to have anti-inflammatory effects and can protect against cardiovascular disease by reducing smooth muscle cell proliferation. Furthermore, CCG-1423 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)23-20(27)24-19(25)17-3-1-2-4-18(17)22/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHAMGYPDHKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367656 |
Source


|
| Record name | STK029494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6401-86-1 |
Source


|
| Record name | STK029494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)



![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)
![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)